molecular formula C13H12F6O B14890259 1-(3,5-Bis(trifluoromethyl)phenyl)cyclopentanol

1-(3,5-Bis(trifluoromethyl)phenyl)cyclopentanol

Cat. No.: B14890259
M. Wt: 298.22 g/mol
InChI Key: SKMWMSISIKUZGR-UHFFFAOYSA-N
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Description

1-(3,5-Bis(trifluoromethyl)phenyl)cyclopentanol is a chemical compound characterized by the presence of a cyclopentanol ring attached to a phenyl group substituted with two trifluoromethyl groups at the 3 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)cyclopentanol typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with cyclopentanone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions and scale up the production process. The use of whole-cell biocatalysts in deep-eutectic solvent-containing systems has also been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(trifluoromethyl)phenyl)cyclopentanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include:

    Ketones and Carboxylic Acids: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Phenyl Derivatives: From substitution reactions.

Scientific Research Applications

1-(3,5-Bis(trifluoromethyl)phenyl)cyclopentanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

1-(3,5-Bis(trifluoromethyl)phenyl)cyclopentanol is unique due to its specific structural features, such as the cyclopentanol ring and the presence of two trifluoromethyl groups. These features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H12F6O

Molecular Weight

298.22 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]cyclopentan-1-ol

InChI

InChI=1S/C13H12F6O/c14-12(15,16)9-5-8(11(20)3-1-2-4-11)6-10(7-9)13(17,18)19/h5-7,20H,1-4H2

InChI Key

SKMWMSISIKUZGR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O

Origin of Product

United States

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